4-苯氧基喹唑啉

描述

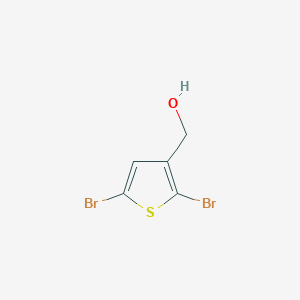

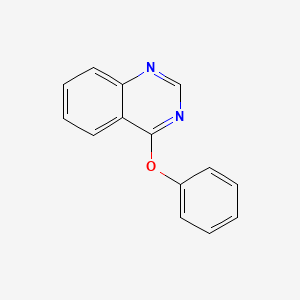

4-Phenoxyquinazoline is a chemical compound that has been the subject of various research studies . It is a derivative of quinazoline, a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .

Synthesis Analysis

The synthesis of 4-phenoxyquinazoline involves the use of starting materials such as quinazolin-4(3H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides an environmentally benign way for the preparation of several unnatural series of 4-phenoxyquinazoline with high yields and broad substrate scope .Molecular Structure Analysis

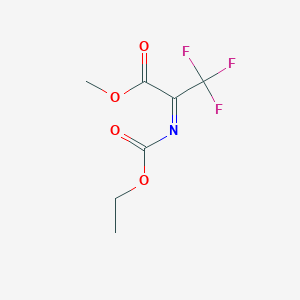

The molecular formula of 4-Phenoxyquinazoline is C14H10N2O . The average mass is 222.242 Da and the monoisotopic mass is 222.079315 Da .Chemical Reactions Analysis

Aryne intermediates, which are highly electrophilic, readily participate in reactions with the reactants and give addition, insertion type products with good yields and atom economy . The reactivity of arynes allows them to readily participate in reactions with substrates like styrenes without the use of any catalyst .科学研究应用

抗癌剂开发

4-苯氧基喹唑啉衍生物已显示出作为抗癌剂的潜力。例如,N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺被确定为有效的凋亡诱导剂,在人类乳腺癌模型和其他小鼠异种移植癌模型中显示出疗效。其出色的血脑屏障穿透力使其成为癌症治疗中很有希望的临床候选物 (Sirisoma 等人,2009)。

激酶抑制

合成了一系列含有 1,2,4-三唑酮部分的新型 4-苯氧基喹啉衍生物,并评估了它们对各种癌细胞系的体外细胞毒活性。这些化合物显示出中等到显着的细胞毒性和对 c-Met 激酶(癌症治疗中感兴趣的靶点)的抑制活性 (Liu 等人,2016)。

生化应用

4-苯氧基喹唑啉及其衍生物也已用于生化研究。例如,自 1922 年以来一直用于蛋白质测量的福林酚试剂,采用了反应机制,其中 4-苯氧基喹唑啉等化合物发挥着至关重要的作用 (Lowry 等人,1951)。

理化和生物学特性

对异喹啉生物碱及其衍生物(如氧化异阿朴啡)的研究,可能包括类似于 4-苯氧基喹唑啉的酚类结构,有助于理解它们的理化和生物学特性。这些化合物已被评估其光保护、抗氧化能力、毒性和作为抗菌剂的潜力 (Sobarzo-Sánchez 等人,2012)。

微管聚合抑制

发现 4-苯氧基喹唑啉衍生物可抑制血小板衍生生长因子 (PDGF) 受体磷酸化。这些化合物有可能为动脉粥样硬化和其他细胞增殖性疾病的各个方面的治疗提供新的治疗方法 (Matsuno 等人,2002)。

4-氨基喹唑啉衍生物作为激酶抑制剂

4-氨基喹唑啉核心与 4-苯氧基喹唑啉类似,已广泛用于创建激酶抑制剂。这些衍生物已用于各种癌症(包括肺癌、乳腺癌、结肠癌和前列腺癌)的靶向治疗 (Das & Hong,2019)。

合成技术

已经探索了 4-苯氧基喹唑啉和相关化合物的有效合成技术,为合成化学和药物开发领域做出了贡献 (Zilla 等人,2021)。

信息素研究

在化学生态学领域,4-甲基喹唑啉(一种与 4-苯氧基喹唑啉相关的化合物)已被识别为某些物种中雄性性信息素的成分,证明了其在生物信号传导过程中的作用 (Ruther 等人,2007)。

安全和危害

作用机制

Target of Action

It’s known that quinazoline derivatives, which include 4-phenoxyquinazoline, have shown various medicinal properties such as anti-convulsant, anti-bacterial, anti-diabetic, and anti-carcinogenic effects . These properties suggest that 4-Phenoxyquinazoline may interact with a range of biological targets.

Mode of Action

The compound is synthesized using aryne chemistry, which involves the generation of highly electrophilic arynes . These arynes readily participate in reactions with reactants, leading to addition and insertion type products . This suggests that 4-Phenoxyquinazoline may interact with its targets through similar electrophilic reactions.

Action Environment

The synthesis of 4-phenoxyquinazoline is described as a mild, simple, and environmentally benign process , suggesting that the compound may be relatively stable under a range of conditions.

属性

IUPAC Name |

4-phenoxyquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFAIAIIVSJFJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167601 | |

| Record name | 4-Phenoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16347-97-0 | |

| Record name | 4-Phenoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16347-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002695245 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENOXYQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4M07V35E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to access 4-Phenoxyquinazoline derivatives?

A1: A recent study [] highlights a mild and efficient synthesis of 4-Phenoxyquinazoline derivatives utilizing aryne chemistry. This method involves reacting readily available quinazolin-4(3H)-one with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This approach offers an environmentally friendly alternative to traditional methods and boasts high yields and broad substrate scope.

Q2: Can 4-Phenoxyquinazolines undergo further chemical transformations?

A2: Yes, research indicates that 4-Phenoxyquinazolines can participate in various reactions. For instance, 5-Methyl-4-Phenoxyquinazoline reacts with piperidine in isooctane, demonstrating its susceptibility to nucleophilic aromatic substitution reactions []. Additionally, 4-(quinazolin-4-yloxy)benzenamine, a 4-Phenoxyquinazoline derivative, undergoes a three-component Mannich-type reaction with aldehydes and dialkyl phosphite in the presence of [BMIM]Cl catalyst under microwave irradiation. This reaction yields α-aminophosphonates containing the 4-Phenoxyquinazoline moiety [].

Q3: How does the structure of 4-Phenoxyquinazoline impact its reactivity with reducing agents like lithium aluminum hydride?

A3: Studies have shown that lithium aluminum hydride can selectively reduce the quinazoline ring in 4-Phenoxyquinazoline, yielding 4-phenoxy-1,2-dihydroquinazoline []. This selectivity suggests that the phenoxy substituent at the 4-position influences the reactivity of the quinazoline core, potentially through electronic and steric effects.

Q4: What are the potential applications of 4-Phenoxyquinazoline derivatives?

A4: While specific applications require further investigation, the demonstrated reactivity of 4-Phenoxyquinazolines, particularly their participation in the synthesis of α-aminophosphonates [], suggests potential in medicinal chemistry and drug discovery. α-aminophosphonates are known for their diverse biological activities, making them attractive targets for pharmaceutical research. Further exploration of the structure-activity relationships within this class of compounds could lead to promising therapeutic leads.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)

![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)

![Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide](/img/structure/B3048218.png)

![(6S)-2-amino-3,6-dimethyl-6-[4-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-5H-pyrimidin-4-one](/img/structure/B3048220.png)

![N-[3-(carbamothioylamino)phenyl]acetamide](/img/structure/B3048221.png)